molecular formula C15H16ClN5O5S B10923028 N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B10923028
M. Wt: 413.8 g/mol
InChI Key: YIYMJZIUESYQMA-UHFFFAOYSA-N
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Description

N~1~-[2-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with a chloro and nitro group, an ethyl linker, a pyrrolidinyl group, and a benzenesulfonamide moiety

Preparation Methods

The synthesis of N1-[2-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by nitration and chlorination to introduce the nitro and chloro substituents.

    Attachment of the ethyl linker: This step involves the alkylation of the pyrazole ring with an appropriate ethyl halide.

    Introduction of the pyrrolidinyl group: This can be done through a nucleophilic substitution reaction where the ethyl linker is reacted with a pyrrolidinone derivative.

    Formation of the benzenesulfonamide moiety:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

N~1~-[2-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, nucleophiles such as amines or thiols, and oxidizing agents like potassium permanganate or chromium trioxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N~1~-[2-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-[2-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

N~1~-[2-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE can be compared with other similar compounds, such as:

These compounds share structural similarities, such as the presence of a pyrazole ring and nitro or chloro substituents

Properties

Molecular Formula

C15H16ClN5O5S

Molecular Weight

413.8 g/mol

IUPAC Name

N-[2-(4-chloro-3-nitropyrazol-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C15H16ClN5O5S/c16-13-10-19(18-15(13)21(23)24)9-7-17-27(25,26)12-5-3-11(4-6-12)20-8-1-2-14(20)22/h3-6,10,17H,1-2,7-9H2

InChI Key

YIYMJZIUESYQMA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCN3C=C(C(=N3)[N+](=O)[O-])Cl

Origin of Product

United States

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